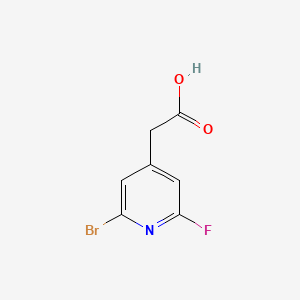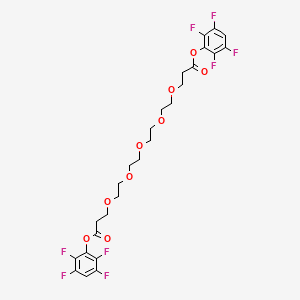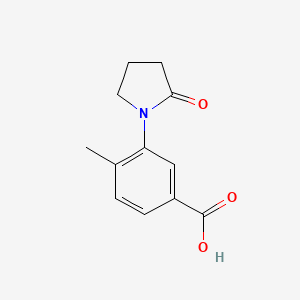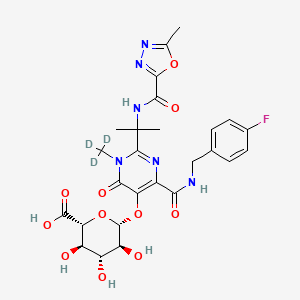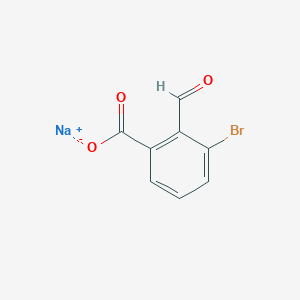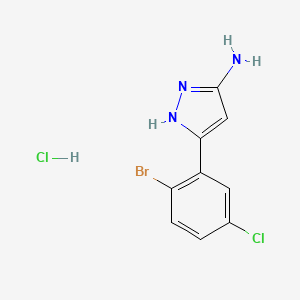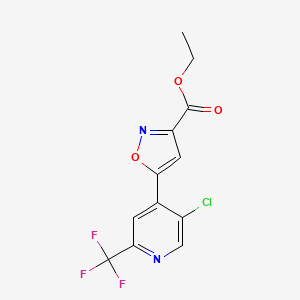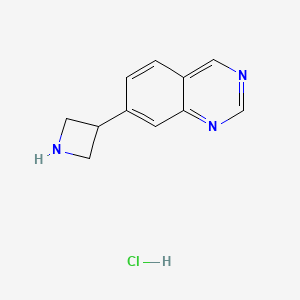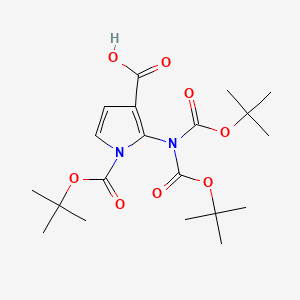![molecular formula C13H12N2O6 B13711527 Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate](/img/structure/B13711527.png)
Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate is a nitrogen-containing heterocyclic compound with the molecular formula C₁₃H₁₂N₂O₆ and a molecular weight of 292.24 g/mol This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyridazine ring, and three carboxylate groups attached to the pyridazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate typically involves multiple steps. One common method includes the cyclization of pyrrole derivatives with appropriate reagents to form the pyridazine ring. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. This would involve optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency .
化学反応の分析
Types of Reactions
Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carboxylate groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The exact mechanism of action of Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to exert its effects. The compound’s structure allows it to participate in various biochemical reactions, potentially leading to its observed biological activities .
類似化合物との比較
Similar Compounds
Pyrrolo[1,2-b]cinnolines: These compounds share a similar fused ring structure but differ in the specific arrangement of atoms and functional groups.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused to another nitrogen-containing ring and exhibit similar biological activities.
Uniqueness
Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate is unique due to its three carboxylate groups, which provide additional sites for chemical modification and potential interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C13H12N2O6 |
|---|---|
分子量 |
292.24 g/mol |
IUPAC名 |
trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate |
InChI |
InChI=1S/C13H12N2O6/c1-19-11(16)8-7-5-4-6-14-15(7)10(13(18)21-3)9(8)12(17)20-2/h4-6H,1-3H3 |
InChIキー |
AGPWYNCVHCMFSG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C2C=CC=NN2C(=C1C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate](/img/structure/B13711444.png)
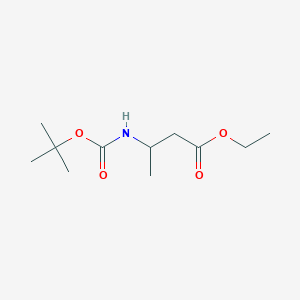
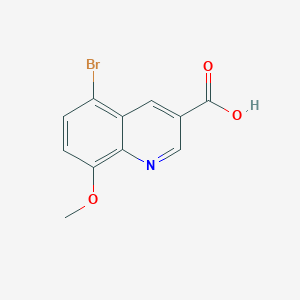
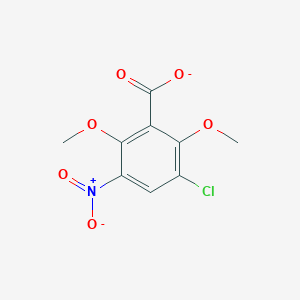
![Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13711466.png)
